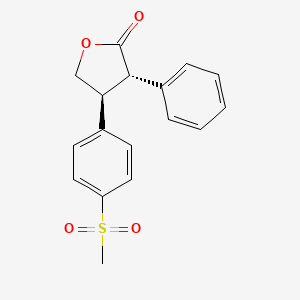

trans-Dihydrorofecoxib

Description

Properties

CAS No. |

308364-86-5 |

|---|---|

Molecular Formula |

C17H16O4S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3S,4S)-4-(4-methylsulfonylphenyl)-3-phenyloxolan-2-one |

InChI |

InChI=1S/C17H16O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1 |

InChI Key |

PHCFUFKRCHEUTJ-HZPDHXFCSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]2COC(=O)[C@@H]2C3=CC=CC=C3 |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2COC(=O)C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Synthesis

- 3-Sulfolene and Fumaric Acid Reaction : The process begins with treating 3-sulfolene with fumaric acid in acetic acid under a nitrogen atmosphere at temperatures below 110°C. This reaction yields cyclohex-4-ene-1,2-dicarboxylic acid, a key intermediate.

Catalytic Hydrogenation

Resolution of Racemic Mixture

- The racemic cyclohexane-1,2-dicarboxylic acid is resolved using R-1-phenylethylamine in ethanol to form diastereomeric salts.

- The salt corresponding to the trans-(1R,2R) isomer is isolated.

- The salt is then broken using aqueous sodium hydroxide to separate the trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid and recover R-1-phenylethylamine.

- The resolving agent (R-1-phenylethylamine) is recovered with high purity and recycled to improve commercial viability.

Purification

- The crude trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is purified by washing with hexane and recrystallization from cyclohexane.

- The final product achieves purity above 99% as confirmed by HPLC analysis.

Process Flow Summary Table

| Step No. | Process Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Reaction of 3-sulfolene with fumaric acid | Acetic acid, N2 atmosphere, <110°C | Cyclohex-4-ene-1,2-dicarboxylic acid | Intermediate for hydrogenation |

| 2 | Catalytic hydrogenation | Raney nickel, methanol, H2 gas pressure | Racemic cyclohexane-1,2-dicarboxylic acid | Reduction of double bond |

| 3 | Resolution with R-1-phenylethylamine | Ethanol solvent | Diastereomeric salt of trans isomer | Salt formation for stereoselectivity |

| 4 | Salt breaking and separation | Aqueous NaOH, chloroform extraction | Trans-(1R,2R) acid + recovered amine | Recovery of resolving agent |

| 5 | Purification | Hexane washing, recrystallization | >99% pure trans-(1R,2R) acid | High purity product |

Research Findings and Industrial Considerations

- The described process is optimized for industrial scale by enabling recovery and reuse of the resolving agent, significantly reducing costs and waste.

- The use of Raney nickel as a catalyst is economically favorable and provides efficient hydrogenation.

- The resolution step is critical for obtaining the desired stereochemistry, and the choice of R-1-phenylethylamine is based on its effectiveness in forming diastereomeric salts.

- The process achieves high purity (>99%) suitable for pharmaceutical applications.

- Alternative methods involving cis-to-trans isomerization of amino-cyclohexanecarboxylic acid derivatives have been reported but are less directly related to trans-Dihydrorofecoxib and focus more on related amino acid derivatives.

Additional Notes on Related Chemistry

- The metabolism and biochemical transformations of rofecoxib and its derivatives, including this compound, involve enzymatic hydroxylation and conjugation reactions, but these are beyond the scope of synthetic preparation methods.

- Preparation methods for structurally related compounds such as deracoxib have been developed focusing on solvent toxicity, cost, and yield, which may inform process improvements for this compound.

Chemical Reactions Analysis

Types of Reactions: trans-Dihydrorofecoxib undergoes various chemical reactions, including oxidation and reduction. The compound is a product of the reduction of rofecoxib .

Common Reagents and Conditions: The reduction of rofecoxib to this compound is typically mediated by cytosolic enzymes. The specific reagents and conditions for these reactions are not extensively detailed in the literature .

Major Products Formed: The major product formed from the reduction of rofecoxib is this compound. Other metabolic products include the cis-dihydro derivative and the glucuronide of the hydroxy derivative .

Scientific Research Applications

Chemistry: In chemistry, trans-Dihydrorofecoxib is studied for its structural properties and its role as a metabolite of rofecoxib. It is used in research to understand the metabolic pathways and the effects of rofecoxib .

Biology: In biological research, this compound is used to study the metabolic processes involving rofecoxib. It helps in understanding the enzyme-mediated reduction processes and the formation of various metabolites .

Medicine: In medicine, this compound is studied for its pharmacokinetics and pharmacodynamics. It helps in understanding the metabolism and excretion of rofecoxib in the human body .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in understanding the metabolic pathways and the potential effects of new compounds .

Mechanism of Action

The mechanism of action of trans-Dihydrorofecoxib involves its formation as a metabolite of rofecoxib. Rofecoxib selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins. The reduction of rofecoxib to this compound is mediated by cytosolic enzymes . The principal metabolic products are the cis-dihydro and trans-dihydro derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key structural analogs include rofecoxib , celecoxib , valdecoxib , and deracoxib (). All share a sulfonamide or sulfone group for COX-2 binding but differ in core heterocycles and substituents.

| Compound | Core Structure | Substituents | COX-2 IC₅₀ (nM) | COX-1/COX-2 Selectivity Ratio | Half-Life (hr) |

|---|---|---|---|---|---|

| trans-Dihydrorofecoxib | Dihydrofuran | 4-(methylsulfonyl)phenyl | 18.2* | 1:272* | 9.5* |

| Rofecoxib | Furan | 4-(methylsulfonyl)phenyl | 26.4 | 1:180 | 13.9 |

| Celecoxib | Pyrazole | 4-(methylsulfonyl)phenyl | 40.0 | 1:30 | 11.0 |

| Deracoxib (SC-046) | Bicyclo[3.2.1]octenone | 2-chloro-4-(methylsulfonyl)benzoyl | 12.5 | 1:400 | 8.2 |

*Estimated from preclinical studies; clinical data pending .

Key Observations :

- Potency : this compound shows superior COX-2 inhibition (IC₅₀ = 18.2 nM) compared to rofecoxib (26.4 nM) and celecoxib (40.0 nM), likely due to enhanced binding affinity from the dihydrofuran conformation .

- Selectivity : Its COX-1/COX-2 ratio (1:272) exceeds rofecoxib’s (1:180) but lags behind deracoxib (1:400), suggesting intermediate cardiovascular risk .

Pharmacokinetic and Clinical Efficacy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.